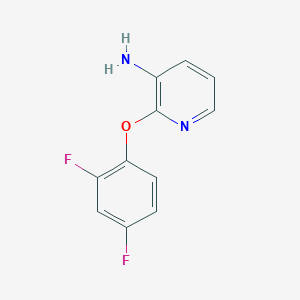

3-Amino-2-(2,4-difluorophenoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPVQAHEFVXVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371014 | |

| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-63-4 | |

| Record name | 2-(2,4-Difluorophenoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-Amino-2-(2,4-difluorophenoxy)pyridine (CAS 175135-63-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 3-Amino-2-(2,4-difluorophenoxy)pyridine, a pyridine derivative of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Core Physicochemical Data

The structural and physical properties of this compound are summarized below. Data has been aggregated from various chemical supplier databases. It is important to note that experimental conditions for determining these values are not uniformly provided, and some variation may exist between batches and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 175135-63-4 | [1][2][3] |

| Molecular Formula | C₁₁H₈F₂N₂O | [1][2][3] |

| Molecular Weight | 222.19 g/mol | [4] |

| 222.20 g/mol | [2] | |

| Melting Point | 95-96 °C | [2] |

| Boiling Point | 301.2 °C at 760 mmHg | [1] |

| Flash Point | 136 °C | [1] |

| Purity | Typically ≥98% | [2] |

Safety and Handling Information

This compound is associated with the following hazard statements, indicating that appropriate personal protective equipment (PPE) and handling procedures should be used.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Experimental Protocols

General Synthetic Workflow

While a specific, detailed synthesis protocol for this compound is not available in the provided search results, a general synthetic route for analogous 2-aryloxypyridin-3-amine derivatives can be proposed. This typically involves a nucleophilic aromatic substitution reaction. The following diagram illustrates a logical workflow for the synthesis and purification of such compounds.

References

An In-depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-(2,4-Difluorophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and relevant analytical data.

Introduction

2-(2,4-Difluorophenoxy)pyridin-3-amine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structural motif, featuring a difluorophenoxy group appended to an aminopyridine scaffold, is of significant interest for modulating biological activity and pharmacokinetic properties of drug candidates. This guide outlines a reliable two-step synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of 2-(2,4-Difluorophenoxy)pyridin-3-amine is typically achieved through a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with 2,4-difluorophenol to form the intermediate, 2-(2,4-difluorophenoxy)-3-nitropyridine.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired 3-amino product.

This synthetic approach is efficient and amenable to scale-up for laboratory and potential pilot-plant production.

Caption: Overall synthetic pathway for 2-(2,4-Difluorophenoxy)pyridin-3-amine.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis.

Step 1: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine

This procedure details the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and 2,4-difluorophenol.

Caption: Experimental workflow for the SNAr reaction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 2-Chloro-3-nitropyridine | 158.55 |

| 2,4-Difluorophenol | 130.09 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| N,N-Dimethylformamide (DMF) | 73.09 |

Procedure:

-

To a stirred solution of 2,4-difluorophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-3-nitropyridine (1.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2,4-difluorophenoxy)-3-nitropyridine.

Step 2: Synthesis of 2-(2,4-Difluorophenoxy)pyridin-3-amine

This section describes the reduction of the nitro intermediate to the final amine product using tin(II) chloride dihydrate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 2-(2,4-Difluorophenoxy)-3-nitropyridine | 252.17 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 |

| Ethanol (EtOH) | 46.07 |

| Ethyl Acetate (EtOAc) | 88.11 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - |

Procedure:

-

Dissolve 2-(2,4-difluorophenoxy)-3-nitropyridine (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove ethanol.

-

Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Filter the resulting suspension through celite to remove tin salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield 2-(2,4-difluorophenoxy)pyridin-3-amine.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.55 | 100-103 |

| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 22-24 |

| 2-(2,4-Difluorophenoxy)-3-nitropyridine | C₁₁H₆F₂N₂O₃ | 252.17 | Not Reported |

| 2-(2,4-Difluorophenoxy)pyridin-3-amine | C₁₁H₈F₂N₂O | 222.19 | 95-96[1][2] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | SNAr | K₂CO₃ | DMF | 100 | 70-85 |

| 2 | Nitro Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 80-95 |

Note: Yields are estimates based on similar reported reactions and may vary depending on specific experimental conditions and scale.

Analytical Characterization (Predicted)

While specific spectral data for 2-(2,4-difluorophenoxy)pyridin-3-amine and its nitro intermediate are not widely available in the literature, the following are predicted analytical characteristics based on the structures.

2-(2,4-Difluorophenoxy)-3-nitropyridine:

-

¹H NMR: Aromatic protons of the pyridine and difluorophenyl rings are expected in the range of δ 7.0-8.5 ppm.

-

¹³C NMR: Aromatic carbons would appear in the δ 110-160 ppm region. The carbon bearing the nitro group would be significantly deshielded.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) is expected at m/z 252.

2-(2,4-Difluorophenoxy)pyridin-3-amine:

-

¹H NMR: The appearance of a broad singlet corresponding to the amino (-NH₂) protons, typically in the range of δ 3.5-5.5 ppm. Aromatic protons would be expected between δ 6.5-8.0 ppm.

-

¹³C NMR: The carbon attached to the amino group would show a significant upfield shift compared to the nitro intermediate.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) is expected at m/z 222.

Conclusion

The synthesis of 2-(2,4-difluorophenoxy)pyridin-3-amine can be reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by a nitro group reduction. The described protocols, based on established chemical principles, provide a solid foundation for the laboratory-scale preparation of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

A Technical Guide to the Biological Activity of 3-Amino-2-(2,4-difluorophenoxy)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-(2,4-difluorophenoxy)pyridine scaffold has emerged as a critical pharmacophore in modern medicinal chemistry. Its unique structural and electronic properties make it a valuable starting point for the synthesis of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the known biological activities of derivatives incorporating this core, with a significant focus on their role as kinase inhibitors for therapeutic applications in oncology and inflammatory diseases. The document details synthetic strategies, summarizes quantitative biological data, provides comprehensive experimental protocols for key assays, and visualizes complex pathways and workflows to facilitate further research and development in this promising area.

Introduction: A Privileged Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous approved drugs and clinical candidates.[1][2] Their ability to form key hydrogen bonds and engage in various biological interactions makes them a "privileged scaffold" in drug discovery.[3] The specific substitution pattern of this compound provides a versatile platform for generating libraries of compounds with diverse biological activities. The 2,4-difluorophenoxy group can influence binding affinity and pharmacokinetic properties, while the 3-amino group serves as a crucial anchor or a point for further chemical elaboration.

Research has primarily focused on the development of these derivatives as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them high-value therapeutic targets.[2] Derivatives of the core scaffold have shown significant promise as inhibitors of kinases such as p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses.[6]

Synthesis and Derivatization

The core structure, this compound, serves as a key intermediate for the synthesis of more complex, biologically active molecules.[7][8] A common strategy involves the elaboration of the 3-amino group and further modification of the pyridine ring to build fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7-ones, which are potent kinase inhibitors.[6]

Caption: General synthetic scheme for developing kinase inhibitors.

Biological Activity and Quantitative Data

The primary biological activity identified for derivatives of this compound is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site.

Kinase Inhibition

A notable series of p38α MAPK inhibitors were developed from this scaffold, leading to clinical candidates for treating inflammatory diseases like rheumatoid arthritis.[6] The data below highlights the potency of these derivatives.

| Compound Name | Target Kinase | IC50 (nM) | Cellular Activity (LPS-induced TNFα) IC50 (nM) | Reference |

| Pamapimod | p38α | 8 | 26 | [6] |

| R1487 | p38α | 5 | 13 | [6] |

Anticancer Activity

Given their role as kinase inhibitors, many pyridine derivatives exhibit potent anticancer activity.[2][9][10] They can inhibit kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or those in the WNT/β-catenin pathway.[11][12] While specific data for direct derivatives of the core scaffold is emerging, related aminopyridine structures show significant effects on cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Pyridine Derivatives | MCF-7 (Breast) | IC50 | 0.5 - 5.27 | [9] |

| Pyridine Derivatives | HepG2 (Liver) | IC50 | 5.27 - 6.6 | [9] |

| 2-Amino-pyridine Derivative | HCT-116 (Colon) | IC50 | < 1.0 (approx.) | [12] |

| Pyrazolopyridine Derivative | CDK2/cyclin A2 | IC50 | 0.24 | [11] |

Key Signaling Pathways

The therapeutic effect of these kinase inhibitors is achieved by modulating specific intracellular signaling cascades. The p38α MAPK pathway is a primary target for derivatives developed for inflammatory conditions.

p38α MAPK Signaling Pathway

The p38α pathway is activated by cellular stress and inflammatory cytokines (e.g., TNFα, IL-1β). Once activated, p38α phosphorylates downstream transcription factors, leading to the production of pro-inflammatory mediators. Inhibitors block this cascade, reducing the inflammatory response.

Caption: Inhibition of the p38α MAPK pathway by pyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).[13] It quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase inhibition.

Materials:

-

Purified recombinant kinase (e.g., p38α)

-

Kinase-specific peptide substrate

-

ATP at Km concentration

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[14]

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction Initiation: Add 2 µL of a kinase/substrate mixture to each well. Initiate the reaction by adding 2 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 175135-63-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-2-(2,4-difluorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-Amino-2-(2,4-difluorophenoxy)pyridine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on the spectroscopic properties of its core structural components: 3-aminopyridine and 2-phenoxypyridine. This guide offers predicted spectroscopic data, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and visualizations to aid in the understanding of the molecule's structure and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of new chemical entities.

Introduction

This compound is a halogenated aminopyridine derivative with potential applications in medicinal chemistry and materials science. Accurate and thorough spectroscopic characterization is a critical step in the synthesis and development of this and other novel compounds, ensuring structural integrity and purity. This guide outlines the expected spectroscopic data and the methodologies to obtain it.

Chemical Structure and Properties

-

IUPAC Name: 2-(2,4-Difluorophenoxy)pyridin-3-amine

-

CAS Number: 175135-63-4

Caption: Chemical structure of this compound.

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and difluorophenyl rings. The amino group protons will likely appear as a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

Table 1: Representative ¹H NMR Data for 3-Aminopyridine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.08 | d | H-2 (Pyridine) |

| 7.99 | d | H-6 (Pyridine) |

| 7.03 | dd | H-4 (Pyridine) |

| 6.97 | dd | H-5 (Pyridine) |

| 3.89 | s (br) | -NH₂ |

(Data sourced from ChemicalBook for 3-Aminopyridine in CDCl₃)[3]

Table 2: Representative ¹³C NMR Data for 2-Phenoxypyridine

| Chemical Shift (ppm) | Assignment |

| 163.8 | C-2 (Pyridine) |

| 153.3 | C-1' (Phenyl) |

| 148.1 | C-6 (Pyridine) |

| 139.3 | C-4 (Pyridine) |

| 129.8 | C-3', C-5' (Phenyl) |

| 124.5 | C-4' (Phenyl) |

| 120.3 | C-2', C-6' (Phenyl) |

| 118.5 | C-3 (Pyridine) |

| 111.4 | C-5 (Pyridine) |

(Predicted data based on known chemical shifts)

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1620-1580 | Strong | C=C stretching (aromatic rings) |

| 1500-1400 | Strong | C=N stretching (pyridine ring) |

| 1300-1200 | Strong | C-O stretching (aryl ether) |

| 1250-1000 | Strong | C-F stretching (aryl fluoride) |

| 900-675 | Strong | C-H bending (out-of-plane) |

(Representative data based on characteristic IR absorption frequencies)[4][5]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structural elucidation.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 222.06 | [M]⁺ (Molecular ion) |

| 129.03 | [M - C₆H₃F₂O]⁺ |

| 94.05 | [M - C₁₁H₇F₂N₂O + H]⁺ (Aminopyridine fragment) |

(Predicted fragmentation based on the structure)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) as the natural abundance of ¹³C is low.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal.

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Use the high-resolution data to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for spectroscopic analysis of a new compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data is currently sparse, the analysis of its constituent moieties offers valuable predictive insights. The detailed experimental protocols and workflow diagrams presented herein are intended to guide researchers in the robust characterization of this and other novel chemical compounds, ensuring data quality and facilitating further research and development.

References

In-Depth Technical Guide: Solubility and Stability of 2-(2,4-Difluorophenoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the aqueous solubility and chemical stability of the compound 2-(2,4-Difluorophenoxy)pyridin-3-amine. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on presenting established physicochemical properties and detailing the standard experimental protocols necessary for a thorough investigation. These protocols are based on industry-standard practices and regulatory guidelines.

Physicochemical Properties

A summary of the known and computed physicochemical properties of 2-(2,4-Difluorophenoxy)pyridin-3-amine is presented below. These values serve as a baseline for further experimental investigation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₂N₂O | Multiple Sources |

| Molecular Weight | 222.19 g/mol | Multiple Sources |

| Melting Point | 95-96 °C | Supplier Data |

| Boiling Point (Predicted) | 328.8 °C at 760 mmHg | Supplier Data |

| Density (Predicted) | 1.355 g/cm³ | Supplier Data |

| XLogP3 (Computed) | 2.2 | Echemi[1] |

| Hydrogen Bond Donor Count | 1 | Echemi[1] |

| Hydrogen Bond Acceptor Count | 5 | Echemi[1] |

| Topological Polar Surface Area | 48.1 Ų | Echemi[1] |

Solubility Studies

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability and dissolution rate. It is essential to determine both the kinetic and thermodynamic solubility to fully understand the compound's behavior.

Proposed Data Presentation for Solubility

The following tables are designed for the presentation of experimental solubility data.

Table 2.1: Kinetic Solubility of 2-(2,4-Difluorophenoxy)pyridin-3-amine

| Buffer System (pH) | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Method |

| Phosphate Buffered Saline (7.4) | 25 | Nephelometry/UV-Vis | ||

| Acetate Buffer (4.5) | 25 | Nephelometry/UV-Vis | ||

| Glycine-HCl Buffer (2.0) | 25 | Nephelometry/UV-Vis |

Table 2.2: Thermodynamic Solubility of 2-(2,4-Difluorophenoxy)pyridin-3-amine

| Buffer System (pH) | Temperature (°C) | Incubation Time (h) | Mean Solubility (µg/mL) | Standard Deviation | Method |

| Phosphate Buffered Saline (7.4) | 25 | 24 | Shake-Flask (HPLC-UV) | ||

| Phosphate Buffered Saline (7.4) | 37 | 24 | Shake-Flask (HPLC-UV) | ||

| Acetate Buffer (4.5) | 25 | 24 | Shake-Flask (HPLC-UV) | ||

| Glycine-HCl Buffer (2.0) | 25 | 24 | Shake-Flask (HPLC-UV) |

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.[2]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(2,4-Difluorophenoxy)pyridin-3-amine in 100% DMSO.

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Mixing: Mix the plate on a shaker for 2 hours at room temperature.[3]

-

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV/Vis plate reader.[2]

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution.[1]

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-(2,4-Difluorophenoxy)pyridin-3-amine (e.g., 1 mg) to a glass vial.[1]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[1]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[1][4]

-

Sample Processing: After incubation, filter the solution through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method. A calibration curve of the compound in the same buffer should be prepared for accurate quantification.

Stability Studies

Stability testing is crucial for determining the re-test period or shelf life of a drug substance. It involves long-term and accelerated studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[5][6]

Proposed Data Presentation for Stability

Table 3.1: Long-Term and Accelerated Stability of 2-(2,4-Difluorophenoxy)pyridin-3-amine

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | |||

| 3 Months | ||||

| 6 Months | ||||

| 9 Months | ||||

| 12 Months | ||||

| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | |||

| 1 Month | ||||

| 3 Months | ||||

| 6 Months |

Table 3.2: Forced Degradation of 2-(2,4-Difluorophenoxy)pyridin-3-amine

| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |

| 0.1 M HCl, 60°C | 24 h | ||||

| 0.1 M NaOH, 60°C | 24 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Heat (80°C, solid) | 48 h | ||||

| Photostability (ICH Q1B) | 1.2M lux-h / 200 W-h/m² |

Experimental Protocols for Stability Assessment

This protocol follows the ICH Q1A(R2) guideline for stability testing of new drug substances.[5]

Methodology:

-

Batch Selection: Use at least three primary batches of 2-(2,4-Difluorophenoxy)pyridin-3-amine for the study.[5]

-

Storage Conditions:

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, and 12 months. For accelerated studies, test at 0, 3, and 6 months.[8]

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.[9][10]

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.[11]

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C and sample at various time points. Neutralize the sample before analysis.[11]

-

Oxidative Degradation: Dissolve the compound and treat with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light and sample at various time points.[9]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven. Sample at various time points.[11]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

-

Analysis: Analyze all stressed samples using an HPLC method with a photodiode array (PDA) detector to ensure peak purity and to quantify the parent compound and all significant degradants.

Potential Biological Activity and Signaling Pathways

The 2-(phenoxy)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The difluorophenoxy group can enhance binding affinity and modulate physicochemical properties. Compounds with similar structural motifs have been reported as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[12][13] Dysregulation of these pathways is implicated in diseases such as cancer and inflammatory disorders.

Potential kinase targets for compounds containing the aminopyridine or phenoxy pyridine scaffold include:

-

Cyclin-Dependent Kinases (CDKs) such as CDK2, CDK6, and CDK9.[14][15]

-

Vaccinia-Related Kinases (VRK1, VRK2).[16]

-

p38 Mitogen-Activated Protein (MAP) Kinase.[17]

-

PIM-1 Kinase.[18]

A generalized kinase signaling pathway that could be inhibited by a compound like 2-(2,4-Difluorophenoxy)pyridin-3-amine is depicted below.

This guide provides the necessary framework for a comprehensive evaluation of the solubility and stability of 2-(2,4-Difluorophenoxy)pyridin-3-amine. The successful execution of these experimental protocols will yield crucial data for the advancement of this compound in the drug development pipeline.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel p38 MAP Kinase Inhibitors Derived from 3-Amino-2-(2,4-difluorophenoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and characterization of novel compounds derived from the versatile scaffold, 3-Amino-2-(2,4-difluorophenoxy)pyridine. Capitalizing on the structural motifs known to be favorable for kinase inhibition, a series of N-(2-(2,4-difluorophenoxy)pyridin-3-yl)amide derivatives were synthesized and evaluated for their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase. This document provides a comprehensive overview of the synthesis, biological evaluation, and elucidation of the mechanism of action of these novel compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other key interactions within biological targets makes it an attractive starting point for the design of novel therapeutics. The incorporation of a 2,4-difluorophenoxy moiety can further enhance binding affinity and modulate pharmacokinetic properties.[3] The 3-amino group on the pyridine ring serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses and cellular stress.[4][5] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[6] Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant focus of contemporary drug discovery.[6] This guide focuses on the synthesis and evaluation of novel compounds derived from this compound as potential p38 MAP kinase inhibitors.

Synthesis of Novel Compounds

A series of novel N-(2-(2,4-difluorophenoxy)pyridin-3-yl)amide derivatives were synthesized from the starting material this compound. The general synthetic scheme involves the acylation of the 3-amino group with various substituted benzoyl chlorides.

General Synthetic Workflow:

Caption: General workflow for the synthesis of novel amide derivatives.

Biological Evaluation

The synthesized compounds were evaluated for their inhibitory activity against p38α MAP kinase and their anti-proliferative effects in cancer cell lines.

In Vitro p38α MAP Kinase Inhibition

The inhibitory potency of the novel compounds against the p38α isoform was determined using a luminescence-based kinase assay.[4] The half-maximal inhibitory concentration (IC50) values were calculated to quantify their efficacy.

Table 1: In Vitro p38α MAP Kinase Inhibitory Activity

| Compound ID | Substitution on Benzoyl Moiety | p38α IC50 (nM) |

| Cpd-1 | 4-Methyl | 85 |

| Cpd-2 | 4-Methoxy | 120 |

| Cpd-3 | 4-Chloro | 55 |

| Cpd-4 | 3,4-Dichloro | 30 |

| SB203580 (Reference) | - | 50 |

Anticancer Activity

The antiproliferative activity of the most potent p38α inhibitors was assessed against a panel of human cancer cell lines using a standard MTT assay.

Table 2: In Vitro Anticancer Activity (GI50, µM)

| Compound ID | A549 (Lung) | MCF7 (Breast) | HCT116 (Colon) |

| Cpd-3 | 12.5 | 15.2 | 10.8 |

| Cpd-4 | 8.7 | 11.3 | 7.5 |

| Doxorubicin (Reference) | 0.8 | 0.5 | 1.2 |

Signaling Pathway Analysis

The primary mechanism of action of the synthesized compounds is the inhibition of the p38 MAP kinase signaling pathway. This pathway is a key transducer of inflammatory and stress signals, leading to the activation of downstream transcription factors and the production of pro-inflammatory cytokines.

p38 MAP Kinase Signaling Pathway:

Caption: The p38 MAP kinase signaling cascade and the point of inhibition.

Experimental Protocols

General Synthesis of N-(2-(2,4-difluorophenoxy)pyridin-3-yl)amides

To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, pyridine (1.2 mmol) was added. The mixture was stirred at room temperature for 10 minutes. The respective substituted benzoyl chloride (1.1 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 12-16 hours. Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-(2-(2,4-difluorophenoxy)pyridin-3-yl)amide derivative.

In Vitro p38α Kinase Assay (Luminescence-based)[4]

The p38α kinase assay was performed using a commercial ADP-Glo™ Kinase Assay kit.

-

Reagent Preparation : Recombinant human p38α enzyme, substrate peptide (e.g., ATF2), and ATP were diluted in the provided kinase buffer. A serial dilution of the test compounds was prepared in DMSO.

-

Kinase Reaction : In a 384-well plate, 1 µL of the test compound or DMSO (control) was added, followed by 2 µL of the enzyme solution and 2 µL of the substrate/ATP mixture. The plate was incubated at room temperature for 60 minutes.

-

ADP Detection : 5 µL of ADP-Glo™ Reagent was added to each well and incubated for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement : 10 µL of Kinase Detection Reagent was added to each well, and the plate was incubated for 30 minutes at room temperature. Luminescence was measured using a plate reader.

-

Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for In Vitro Kinase Assay:

Caption: Workflow for the in vitro p38α MAP kinase inhibition assay.

Cell-Based Assay for p38 Pathway Inhibition (Western Blot)[5]

-

Cell Culture and Treatment : Cells (e.g., A549) were seeded in 6-well plates and allowed to attach overnight. Cells were then pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation : The p38 pathway was stimulated by adding a known activator (e.g., anisomycin, 10 µg/mL) for 30 minutes.

-

Cell Lysis : Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting : Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phospho-p38 and total p38 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This guide has detailed the successful synthesis and biological evaluation of a novel series of N-(2-(2,4-difluorophenoxy)pyridin-3-yl)amide derivatives as potent inhibitors of p38α MAP kinase. Several compounds demonstrated significant in vitro inhibitory activity and antiproliferative effects against cancer cell lines. The established structure-activity relationships provide a foundation for the rational design of more potent and selective inhibitors. Future work will focus on optimizing the lead compounds to improve their pharmacokinetic profiles and evaluating their efficacy in in vivo models of inflammation and cancer. The detailed protocols and pathway analyses presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 3-Amino-2-(2,4-difluorophenoxy)pyridine: A Speculative Inquiry into its Mechanism of Action

Disclaimer: The following technical guide is a speculative exploration into the potential mechanism of action of 3-Amino-2-(2,4-difluorophenoxy)pyridine. As of the date of this document, there is no publicly available scientific literature that directly investigates the biological activity or mechanism of action of this specific compound. The information presented herein is based on the analysis of structurally similar molecules and is intended for research and drug development professionals as a framework for potential investigation. All proposed experimental data and protocols are hypothetical.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core substituted with an amino group and a 2,4-difluorophenoxy moiety. While its specific biological functions remain uncharacterized, its structural motifs are present in a variety of pharmacologically active agents. The presence of the pyridine ring, a common scaffold in kinase inhibitors, and the difluorophenoxy group, which is found in known inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, suggests a plausible, yet unproven, hypothesis: This compound may function as an inhibitor of the p38α MAPK signaling cascade. This guide will delve into this speculative mechanism, providing a detailed overview of the p38α MAPK pathway, hypothetical experimental data and protocols to test this hypothesis, and potential future directions for research.

Hypothesized Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors, such as inflammatory cytokines, UV radiation, and osmotic shock.[1][] Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is a key regulator of inflammatory pathways.[3]

Dysregulation of the p38α MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a significant target for therapeutic intervention.[3][4] The central role of this pathway in inflammation is primarily mediated through its control over the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5]

We speculate that this compound may act as a competitive inhibitor at the ATP-binding site of p38α MAPK. This action would prevent the phosphorylation of downstream substrates, thereby attenuating the inflammatory response.

The p38α MAPK Signaling Cascade

The activation of p38α MAPK is initiated by a variety of extracellular stimuli that trigger a three-tiered kinase cascade.[6] This cascade begins with the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1.[6] The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[1][6] Finally, MKK3/6 dually phosphorylates p38α on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[3]

Once activated, p38α MAPK phosphorylates a range of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2).[1] The phosphorylation of these substrates ultimately leads to the increased expression of genes involved in the inflammatory response.[4]

Hypothetical Experimental Validation

To investigate the speculative mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data that might be obtained from the proposed in vitro and cell-based assays if this compound were a potent and selective p38α MAPK inhibitor.

| Assay Type | Parameter | Hypothetical Value |

| p38α Kinase Activity Assay | IC50 | 50 nM |

| Direct Binding Assay (SPR) | KD | 100 nM |

| Kinase Selectivity Panel | Selectivity over other kinases | >100-fold |

| Phospho-MK2 Western Blot | IC50 | 200 nM |

| TNF-α ELISA (LPS-stimulated PBMCs) | IC50 | 250 nM |

| IL-1β ELISA (LPS-stimulated PBMCs) | IC50 | 300 nM |

Hypothetical Experimental Protocols

p38α Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK.

Methodology:

-

Recombinant human p38α enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

The test compound is added in a series of dilutions.

-

The kinase reaction is allowed to proceed for a specified time at 30°C.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.

-

The amount of phosphorylated product is quantified by fluorescence detection.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Phospho-MK2

Objective: To assess the ability of the compound to inhibit the phosphorylation of the downstream substrate MK2 in a cellular context.

Methodology:

-

Human monocytic THP-1 cells are pre-treated with various concentrations of the test compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.

-

After stimulation, the cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via enhanced chemiluminescence.

-

The band intensities are quantified, and the ratio of p-MK2 to total MK2 is calculated to determine the extent of inhibition.

ELISA for TNF-α Production

Objective: To measure the effect of the compound on the production of the pro-inflammatory cytokine TNF-α.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

The cells are pre-incubated with a range of concentrations of the test compound.

-

LPS is added to the cell culture to stimulate TNF-α production.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

IC50 values are determined from the dose-response curve.

Future Directions

The speculative mechanism of action presented in this guide provides a foundational hypothesis for the investigation of this compound. To validate these hypotheses, the outlined experimental workflow must be executed. Further research should also focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of the aminopyridine and difluorophenoxy moieties to its potential activity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

In Vivo Efficacy and Toxicity: Testing the compound in various animal models of inflammatory diseases to determine its therapeutic window.

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-(2,4-Difluorophenoxy)pyridin-3-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 2-(2,4-Difluorophenoxy)pyridin-3-amine, a molecule of interest in medicinal chemistry and drug development. The protocols and data presented herein are designed to offer researchers, scientists, and drug development professionals a foundational understanding of the molecule's structural, electronic, and spectroscopic properties. By leveraging established computational methodologies, this document outlines a pathway to elucidate the molecule's reactivity, stability, and potential biological interactions.

While specific experimental data for 2-(2,4-Difluorophenoxy)pyridin-3-amine is not available in the cited literature, this guide constructs a robust theoretical study based on computational methods successfully applied to analogous substituted aminopyridine and difluorophenoxy compounds.[1][2][3] The presented data is therefore predictive and intended to serve as a benchmark for future experimental and computational investigations.

Computational Methodology

The quantum chemical calculations detailed in this guide are predicated on Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.[2][4] The B3LYP functional, a widely used hybrid functional, combined with the 6-311++G(d,p) basis set, is proposed for all calculations to ensure a high degree of accuracy in predicting both geometric and electronic properties.[5][6] All computations would be performed using a standard quantum chemistry software package, such as Gaussian.[3]

Geometrical Optimization

The initial step involves the full optimization of the molecular geometry of 2-(2,4-Difluorophenoxy)pyridin-3-amine in the gas phase. This process determines the lowest energy conformation of the molecule, providing key insights into its three-dimensional structure. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been achieved.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is conducted to predict the infrared (IR) and Raman spectra of the molecule. This analysis is crucial for the characterization of the compound and for understanding its vibrational modes. The calculated frequencies and intensities can be compared with experimental data for validation.[2]

Electronic Properties

To understand the molecule's reactivity and electronic behavior, several key properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these frontier orbitals provides an indication of the molecule's chemical stability and reactivity.[4][5] Additionally, a Molecular Electrostatic Potential (MEP) map is generated to visualize the regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack.[5]

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for 2-(2,4-Difluorophenoxy)pyridin-3-amine based on the computational protocol outlined above.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Pyridine Ring) | 1.34 Å |

| C-O (Ether Linkage) | 1.37 Å | |

| C-F (Fluorine) | 1.35 Å | |

| N-H (Amine) | 1.01 Å | |

| Bond Angle | C-O-C (Ether Linkage) | 118.5° |

| H-N-H (Amine) | 115.0° | |

| Dihedral Angle | C-C-O-C | 150.0° |

Table 2: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Wavenumber (cm⁻¹) | Predicted IR Intensity |

| N-H Stretch (Asymmetric) | 3500 | High |

| N-H Stretch (Symmetric) | 3400 | Medium |

| C=C/C=N Ring Stretch | 1600-1450 | Medium-High |

| C-F Stretch | 1250-1100 | High |

| C-O Stretch | 1200-1050 | High |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Visualizing Computational Workflows

To further clarify the logical flow of the proposed quantum chemical calculations, the following diagrams have been generated using the DOT language.

Caption: Computational workflow for quantum chemical analysis.

Caption: Logical relationship from properties to application.

Conclusion

This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of 2-(2,4-Difluorophenoxy)pyridin-3-amine. The outlined computational protocols and predicted data offer valuable insights into the molecule's fundamental properties. These findings can serve as a critical starting point for further research, including experimental validation and more complex simulations such as molecular docking, ultimately aiding in the rational design of new therapeutic agents.[1][7] The application of such computational studies is a cornerstone of modern drug discovery, enabling a more efficient and targeted approach to identifying promising lead compounds.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rowansci.substack.com [rowansci.substack.com]

Methodological & Application

Application Notes and Protocols for 3-Amino-2-(2,4-difluorophenoxy)pyridine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-(2,4-difluorophenoxy)pyridine is a valuable heterocyclic building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structural features, including the aminopyridine core and the 2,4-difluorophenoxy moiety, make it an attractive starting material for the development of novel therapeutic agents. The pyridine ring is a common scaffold in numerous FDA-approved drugs, offering favorable pharmacokinetic properties.[1][2] The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3][4]

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of potential kinase inhibitors, with a focus on p38 mitogen-activated protein kinase (MAPK) inhibitors.

Application in Kinase Inhibitor Synthesis

The 3-aminopyridine scaffold is a versatile platform for the synthesis of kinase inhibitors. The amino group at the 3-position provides a convenient handle for the introduction of various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The 2-(2,4-difluorophenoxy) group can act as a key binding motif, interacting with the hinge region or other pockets of the kinase active site.

Proposed Synthetic Application: Synthesis of p38 MAPK Inhibitors

Derivatives of this compound are promising candidates for the development of p38 MAPK inhibitors.[5][6][7] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation, and its overactivation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[8][9] The general structure of many p38 MAPK inhibitors consists of a central heterocyclic core, a hinge-binding motif, and a solvent-exposed region. In the proposed synthetic scheme, the this compound serves as the precursor to the central core and hinge-binding moiety.

Experimental Protocols

The following are representative protocols for key synthetic transformations of this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific target molecules.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of amine-containing substituents at the 3-position of the pyridine ring.

General Reaction Scheme:

Caption: General Buchwald-Hartwig Amination Scheme.

Materials:

| Reagent/Material | Supplier | Grade |

| This compound | Oakwood Chemical[10] | ≥98% |

| Aryl/Heteroaryl Halide (e.g., 4-bromotoluene) | Sigma-Aldrich | Reagent Grade |

| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | 98% |

| RuPhos | Sigma-Aldrich | 97% |

| Sodium tert-butoxide (NaOtBu) | Acros Organics | 97% |

| Anhydrous Toluene | EMD Millipore | DriSolv® |

| Schlenk tube | VWR | |

| Magnetic stir bar | Fisher Scientific | |

| Argon or Nitrogen gas | Airgas | High Purity |

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 222.2 mg), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.6 mg), and NaOtBu (1.4 mmol, 134.5 mg).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-(2,4-difluorophenoxy)pyridin-3-amine.

Quantitative Data (Representative):

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |

| 3 | 4-Iodoanisole | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 90 | 16 | 90-98 |

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This can be used to introduce aryl or heteroaryl substituents at the 3-position after converting the amino group to a halide via a Sandmeyer reaction.

General Reaction Scheme:

Caption: General Suzuki-Miyaura Coupling Scheme.

Materials:

| Reagent/Material | Supplier | Grade |

| 3-Bromo-2-(2,4-difluorophenoxy)pyridine* | Synthesized from this compound | |

| Aryl/Heteroaryl Boronic Acid (e.g., Phenylboronic acid) | Combi-Blocks | >97% |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Alfa Aesar | 99% |

| Potassium Carbonate (K₂CO₃) | J.T. Baker | Anhydrous |

| 1,4-Dioxane/Water mixture | Various | Reagent Grade |

| Microwave synthesis vial | Biotage |

Procedure:

-

To a microwave synthesis vial, add 3-Bromo-2-(2,4-difluorophenoxy)pyridine (1.0 mmol, 285.1 mg), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

-

Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

*Note: 3-Bromo-2-(2,4-difluorophenoxy)pyridine can be synthesized from this compound via a Sandmeyer reaction.

Quantitative Data (Representative):

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 80-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 100 | 30 | 85-95 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 25 | 75-85 |

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in inflammation and cellular stress responses. It is a potential therapeutic target for a range of diseases.

Caption: Simplified p38 MAPK Signaling Pathway.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following workflow outlines the general steps from the synthetic building block to a potential drug candidate.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel bioactive molecules, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in their drug discovery programs. The amenability of the 3-amino group to various cross-coupling reactions allows for the generation of diverse chemical libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [oakwoodchemical.com]

Application Note: Amide Coupling Protocols for 2-(2,4-Difluorophenoxy)pyridin-3-amine

Introduction

2-(2,4-Difluorophenoxy)pyridin-3-amine is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The formation of an amide bond by coupling this amine with a carboxylic acid is a critical step in the elaboration of these complex molecular scaffolds. However, the electronic properties of 2-(2,4-difluorophenoxy)pyridin-3-amine present a challenge for standard amide coupling protocols. The pyridine nitrogen and the difluorophenoxy group are electron-withdrawing, which reduces the nucleophilicity of the 3-amino group, often leading to sluggish reactions and low yields with common coupling reagents.

This application note provides detailed protocols for the efficient amide coupling of 2-(2,4-difluorophenoxy)pyridin-3-amine with carboxylic acids. Two robust methods are presented, employing HATU and EDC/DMAP/HOBt respectively, which are known to be effective for challenging couplings with electron-deficient anilines.

Challenges in Amide Coupling with 2-(2,4-Difluorophenoxy)pyridin-3-amine

The primary challenge in forming an amide bond with 2-(2,4-difluorophenoxy)pyridin-3-amine is the reduced nucleophilicity of the amine. Standard coupling conditions, such as those using carbodiimides like EDC in the presence of HOBt alone, often result in incomplete reactions and low yields of the desired amide product. To overcome this, more potent activating agents or the addition of a nucleophilic catalyst are required to facilitate the reaction.

Recommended Protocols

Two primary protocols are recommended for the successful amide coupling of 2-(2,4-Difluorophenoxy)pyridin-3-amine. The choice of method may depend on the specific carboxylic acid substrate, available reagents, and desired scale of the reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that is particularly effective for difficult couplings.

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M), add HATU (1.2 eq.) and a hindered organic base such as diisopropylethylamine (DIPEA) (3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add 2-(2,4-Difluorophenoxy)pyridin-3-amine (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/DMAP/HOBt-Mediated Amide Coupling

This protocol employs the more economical carbodiimide EDC in combination with HOBt and a catalytic amount of DMAP. DMAP acts as a nucleophilic catalyst, accelerating the reaction with the electron-deficient amine.[1][2]

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq.), 2-(2,4-Difluorophenoxy)pyridin-3-amine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as DMF or acetonitrile (0.1-0.5 M), add EDC·HCl (1.5 eq.).

-

Add DMAP (0.1-0.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation

The following table summarizes the typical reaction parameters for the two recommended protocols. Yields are generally good to excellent, but will vary depending on the specific carboxylic acid used.

| Parameter | Protocol 1: HATU | Protocol 2: EDC/DMAP/HOBt |

| Carboxylic Acid (eq.) | 1.0 | 1.0 |

| Amine (eq.) | 1.1 | 1.1 |

| Coupling Reagent | HATU | EDC·HCl |

| Coupling Reagent (eq.) | 1.2 | 1.5 |